4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

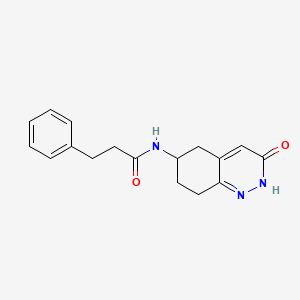

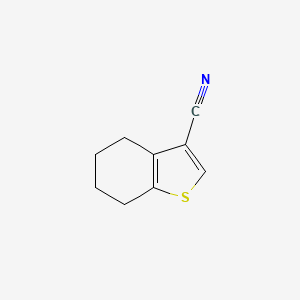

“4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13FN2O2S . It has an average mass of 316.350 Da and a mono-isotopic mass of 316.068176 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

The compound is a brown solid with a melting point of 207–209 °C . Its IR (KBr) ν max /cm −1 values are 3560, 3021, 2835, 1684, 1411, 1365, 1024 .Scientific Research Applications

Fluorescence and Photophysical Properties

Research has demonstrated the synthesis and application of benzothiazole derivatives, including compounds structurally similar to 4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, for their fluorescence properties. These compounds have been found to emit blue light, which is of interest for developing new materials for optical devices and sensors. The modifications in the benzothiazole structure, including fluoro, bromo, chloro, and methoxy substitutions, have shown to significantly impact their fluorescence efficiency and emission wavelengths (K. Mahadevan et al., 2014).

Sensing Applications

Benzothiazole derivatives have also been applied in the development of fluorescent probes for sensing various cations and pH changes. These compounds, by incorporating fluoro and other substituents, exhibit high sensitivity and selectivity towards specific metal cations and pH, highlighting their potential in environmental monitoring and biomedical diagnostics (K. Tanaka et al., 2001).

Antimicrobial Activity

Some studies have focused on the synthesis of benzothiazole compounds with antimicrobial properties. Fluoro-substituted benzothiazole derivatives, including structures similar to this compound, have been synthesized and evaluated for their antimicrobial efficacy. These studies indicate that certain modifications in the benzothiazole core can lead to compounds with significant antimicrobial activities, suggesting their potential application in developing new antimicrobial agents (V. Jagtap et al., 2010).

Antitumor Activity

Research into benzothiazole derivatives has also extended into the realm of antitumor activity. Fluorinated benzothiazole compounds have been synthesized and evaluated for their in vitro biological properties, showing potent cytotoxicity against certain cancer cell lines. These findings suggest the potential of benzothiazole derivatives, through structural modifications, as leads for the development of new anticancer drugs (I. Hutchinson et al., 2001).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their role in corrosion inhibition, particularly for carbon steel in acidic environments. Studies demonstrate that certain benzothiazole compounds can serve as effective corrosion inhibitors, suggesting applications in protecting metal surfaces in industrial settings (Zhiyong Hu et al., 2016).

Properties

IUPAC Name |

4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-2-21-12-6-3-10(4-7-12)15(20)19-16-18-13-8-5-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLXOLKVGWCXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)

![4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2734635.png)

![1-Chloro-2-[(2-chlorophenoxy)methoxymethoxy]benzene](/img/structure/B2734636.png)

![8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2734638.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2734639.png)

![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)

![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)

![2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2734646.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxybenzamide](/img/structure/B2734649.png)